molecular formula C22H20N2O2 B2806278 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941978-35-4

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Katalognummer: B2806278
CAS-Nummer: 941978-35-4
Molekulargewicht: 344.414
InChI-Schlüssel: YRVVMUPVBRGDBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a naphthalene ring system linked to a piperidinone moiety through a phenyl group.

Wirkmechanismus

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as Apixaban , is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis.

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition . This interaction prevents FXa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This action indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator. Therefore, the overall effect of Apixaban is antithrombotic, preventing the formation of harmful blood clots .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of Apixaban’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, Apixaban prevents the formation of blood clots . This can help prevent thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, weight, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Apixaban .

Biochemische Analyse

Biochemical Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition of FXa, with an association rate constant of approximately 20 μM^−1/s .

Cellular Effects

In terms of cellular effects, this compound influences cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular processes can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .

Temporal Effects in Laboratory Settings

It is known that it demonstrates dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Metabolic Pathways

The metabolic pathways involving this compound are complex. It is known that the elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Vorbereitungsmethoden

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Analyse Chemischer Reaktionen

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Biologische Aktivität

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic compound that has attracted attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene core linked to a piperidinone moiety through a phenyl group , with the molecular formula C18H19N3O2C_{18}H_{19}N_{3}O_{2}. Its structure suggests significant potential for biological activity, particularly in the context of enzyme inhibition and receptor interactions.

This compound primarily acts as an inhibitor of activated factor X (FXa) , a key enzyme in the coagulation cascade. By inhibiting FXa, this compound reduces thrombin generation, which is crucial for blood clotting processes. The mechanism can be summarized as follows:

  • Binding Interaction : The compound binds competitively to the active site of FXa, disrupting its enzymatic activity.
  • Dose-Dependent Efficacy : It exhibits dose-dependent antithrombotic effects while preserving hemostasis at therapeutic doses.
  • Influence on Cellular Functions : By reducing thrombin levels, it indirectly inhibits platelet aggregation, highlighting its potential in managing thromboembolic disorders.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

Anticoagulant Activity

A study demonstrated that this compound effectively inhibits FXa activity with an IC50 value indicating its potency as an anticoagulant agent. This positions it as a candidate for therapeutic applications in treating conditions such as deep vein thrombosis and pulmonary embolism.

Interaction with Biomolecules

Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways related to coagulation and cellular signaling. Such interactions may lead to diverse therapeutic effects beyond anticoagulation.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have shown that the compound significantly reduces thrombin generation in human plasma, confirming its role as an FXa inhibitor.
  • Animal Models : In vivo studies using animal models have illustrated its efficacy in preventing thrombus formation without adversely affecting bleeding time.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications to the structure can enhance or diminish biological activity, guiding future drug design efforts .

Summary Table of Biological Activities

Activity TypeDescriptionReference
FXa InhibitionCompetitive inhibitor with significant potency,
Antithrombotic EffectsDose-dependent efficacy while preserving hemostasis,
Cellular InteractionInfluences cell function via thrombin reduction,

Eigenschaften

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVMUPVBRGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.